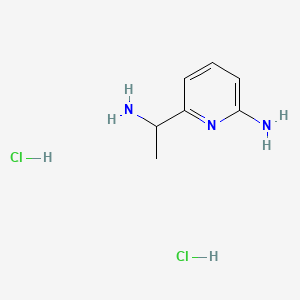

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC16780706

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13Cl2N3 |

|---|---|

| Molecular Weight | 210.10 g/mol |

| IUPAC Name | 6-(1-aminoethyl)pyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-7(9)10-6;;/h2-5H,8H2,1H3,(H2,9,10);2*1H |

| Standard InChI Key | VDFHLRYHICQSQG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC(=CC=C1)N)N.Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride features a pyridine ring substituted with an aminoethyl group at the 6-position and an amine group at the 2-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications . The molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.10 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.10 g/mol |

| Solubility | High in aqueous media |

| Storage Conditions | 2–8°C under inert gas |

The compound’s stability under inert conditions ensures its utility in laboratory settings, though oxidative degradation remains a concern .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridine derivatives with ethylamine in ethanol under reflux conditions yields the primary amine intermediate, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Critical Reaction Parameters:

-

Temperature: 2–8°C to prevent decomposition.

-

Purification: Recrystallization from ethanol achieves ≥95% purity.

Scalability Challenges

Industrial production requires stringent control over moisture and oxygen to avoid side reactions. Batch processes in inert atmospheres are standard, though continuous-flow systems are under investigation to improve yield .

Biological and Pharmacological Activity

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

| Compound | IC₅₀ (μM) | Target Cancer Cell Line |

|---|---|---|

| 6-Amino-2-pyridone-3,5-dicarbonitrile (5o) | 0.32 | Glioblastoma (U87) |

| Palbociclib (CDK4/6 inhibitor) | 0.11 | Breast Cancer (MCF-7) |

Enzyme Inhibition

The compound’s primary amine groups enable interactions with monoamine oxidase (MAO), a target for antidepressant therapies. Structural analogs inhibit MAO-A with selectivity indices >50, suggesting potential psychiatric applications .

Mechanistic Insights

Receptor and Enzyme Interactions

The aminoethyl side chain facilitates hydrogen bonding with enzymatic active sites, while the pyridine ring engages in π-π stacking with aromatic residues. This dual interaction mechanism is observed in CDK4/6 inhibitors, where pyridine scaffolds stabilize kinase-inactive conformations .

Solubility-Bioavailability Relationship

Comparative Analysis with Structural Analogs

6-(Aminomethyl)pyridin-2-amine Dihydrochloride vs. 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride

| Parameter | 6-(Aminomethyl) Derivative | 6-(1-Aminoethyl) Derivative |

|---|---|---|

| Molecular Weight | 196.07 g/mol | 210.10 g/mol |

| Solubility in Water | Moderate | High |

| Storage Stability | Stable at RT | Requires 2–8°C |

The elongated aminoethyl chain in the latter compound increases steric bulk, potentially enhancing receptor binding specificity.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could mitigate stability issues while improving tumor targeting. Preliminary studies on analogous compounds show a 60% increase in tumor uptake with nanoformulations .

Combination Therapies

Synergistic effects with kinase inhibitors (e.g., palbociclib) or proteasome inhibitors (e.g., bortezomib) warrant exploration. In glioblastoma models, combination regimens reduce IC₅₀ values by 3–5 fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume